N~2~-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE
Overview
Description
N~2~-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-amine. This intermediate is then coupled with 4-bromophenyl-2-thiophenecarboxamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-(3-Chlorophenyl)-2-thiophenecarboxamide: Similar structure but without the oxadiazole ring.
Uniqueness
N~2~-{4-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the oxadiazole and thiophene rings, along with the chlorophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-4-1-3-13(11-14)19-22-17(23-25-19)12-6-8-15(9-7-12)21-18(24)16-5-2-10-26-16/h1-11H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBRYNIJRJOXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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